4,5-Dichloro-2-methylquinazoline
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Overview
Description
4,5-Dichloro-2-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions, along with a methyl group at the 2 position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,5-dichlorobenzonitrile with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . This method leverages microwave irradiation to accelerate the reaction, resulting in higher yields and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazoline derivatives, respectively.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
- 4,6-Dichloro-2-methylquinazoline
- 2,4-Dichloro-6-methylquinazoline
- 4,5-Dichloro-2-ethylquinazoline
Comparison: 4,5-Dichloro-2-methylquinazoline is unique due to the specific positioning of chlorine atoms and the methyl group, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antibacterial or anticancer properties due to these structural differences .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,5-dichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
InChI Key |
NFGMJPHDSDHVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl |
Origin of Product |
United States |
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